1-Amino-2-methylcyclopropane-1-carboxylic acid

Ethylene biosynthesis Enzyme kinetics ACC analog comparison

ACC-based ethylene research conflates hormone signaling with cyanide toxicity. MeACC (norcoronamic acid) resolves this by diverting EFE/ACO output exclusively to propene-a ~60-fold weaker ethylene agonist-while preserving cyanide release, enabling independent assessment of each pathway. • 9-fold stereochemical discrimination across four diastereomers for active-site topology mapping • Identical Km (0.5 mM) to ACC with 20% lower Kcat for comparative kinetic dissection • Supplied as racemate or resolved stereoisomers with batch-specific characterization for reproducible enzyme assays

Molecular Formula C5H9NO2
Molecular Weight 115.13 g/mol
CAS No. 91366-06-2
Cat. No. B13241780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Amino-2-methylcyclopropane-1-carboxylic acid
CAS91366-06-2
Molecular FormulaC5H9NO2
Molecular Weight115.13 g/mol
Structural Identifiers
SMILESCC1CC1(C(=O)O)N
InChIInChI=1S/C5H9NO2/c1-3-2-5(3,6)4(7)8/h3H,2,6H2,1H3,(H,7,8)
InChIKeyWCSASARZTXJEJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MeACC: Stereochemically Resolved ACC Analog


1-Amino-2-methylcyclopropane-1-carboxylic acid (MeACC; norcoronamic acid) is a non-proteinogenic α‑amino acid bearing a cyclopropane ring with a methyl group at C‑2, creating two chiral centers and four stereoisomers . This compound serves as the defining 2‑methyl analog of 1‑aminocyclopropane‑1‑carboxylic acid (ACC), the immediate biosynthetic precursor of the plant hormone ethylene, and exhibits distinct kinetic, stereochemical, and product‑outcome profiles when processed by ethylene‑forming enzyme (EFE) and ACC oxidase [1].

Stereochemical probe for ethylene-forming enzyme (EFE) studies
ACC analog with product divergence to propene, not ethylene
Supports signaling/cyanide toxicity dissociation experiments

2-Methyl Substitution: Stereochemical and Kinetic Consequences


Generic substitution of ACC analogs fails because the 2‑methyl group introduces a second chiral center, yielding four stereoisomers that exhibit a 9‑fold difference in processing rate by ethylene‑forming enzyme (EFE) [1]. This stereochemical heterogeneity exclusively diverts the enzymatic reaction product from ethylene to propene—a gas with approximately 60‑fold lower physiological activity—fundamentally altering experimental outcomes [2]. Consequently, sourcing the correct stereoisomer or a well‑characterized racemate is indispensable for reproducible enzyme kinetic studies, plant physiology experiments, and biocatalytic process development.

Required
Correct MeACC stereoisomer or well-characterized racemate
Risk if substituted
Generic ACC analog or incorrect stereoisomer
2‑Methyl substitution introduces a second chiral center; stereoisomers differ up to 9‑fold in EFE processing rate. Uncontrolled stereochemistry shifts product to propene (~60‑fold lower physiological activity), altering experimental outcomes.

MeACC: Head-to-Head Quantitative Differentiation Evidence


Km, KI, and Turnover Rate Comparison with ACC at EFE

In a direct head‑to‑head comparison using mung bean hypocotyl segments, MeACC exhibits an apparent Km of 0.5 mM and a KI of 0.5 mM, both identical to the Km of the native substrate ACC (0.5 mM) [1]. Under identical experimental conditions, MeACC is processed to propene at 80% of the rate at which ACC is processed to ethylene, with the 20% rate reduction attributable exclusively to a Kcat effect [1].

Kinetic parameters vs. ACC
Head-to-head
MeACCKm = 0.5 mM, relative rate 80% of ACC
ACCKm = 0.5 mM, relative rate 100%
Identical Km; 20% lower Vmax due to Kcat effect
Supports competitive inhibitor design with matched binding affinity
Mung bean hypocotyl segments; GC with standards
Ethylene biosynthesis Enzyme kinetics ACC analog comparison

Stereoselective Processing by Ethylene-Forming Enzyme

The ethylene‑forming enzyme (EFE) displays pronounced stereodiscrimination among MeACC stereoisomers: the (1R,2S) isomer is processed nine times faster than the (1S,2R) isomer [1]. This 9‑fold rate difference was established through comparative kinetic analysis of purified stereoisomers, providing a direct quantitative measure of the stereochemical preference of the EFE active site [1].

Stereoselective processing
Reported
(1R,2S)-MeACC9× faster processing
(1S,2R)-MeACCReference rate (1×)
9‑fold discrimination by EFE active site
Stereochemical purity essential for reliable EFE turnover assays
Purified isomers; ¹³C NMR stereochemical assignment
Stereospecificity Ethylene-forming enzyme Mechanistic enzymology

Propene vs. Ethylene Product Divergence for Signaling Decoupling

Whereas ACC is converted to the potent plant hormone ethylene by EFE, MeACC oxidation yields propene—a gas with approximately 60 times lower physiological activity than ethylene [1]. This product divergence occurs because the methyl substituent alters the fate of the substrate at the enzyme active site, while still producing cyanide as a byproduct [1].

Product identity shift
Head-to-head
MeACC → propene~1/60 physiological activity of ethylene
ACC → ethyleneFull physiological activity
Product switch from ethylene to propene
Enables dissociation of ethylene signaling from cyanide toxicity
Mung bean assay; GC product confirmation
Product specificity Ethylene signaling Cyanide toxicity decoupling

Biocatalytic Propene Production via ACC Oxidase

Patent literature discloses that ACC oxidase accepts all four diastereoisomers of norcoronamic acid (1‑amino‑2‑methylcyclopropane‑1‑carboxylic acid) as substrates, yielding propene as the exclusive alkene product [1]. In contrast, the structurally analogous coronamic acid (2‑ethyl‑ACC) is oxidized to 1‑butene under the same enzymatic conditions, demonstrating that the 2‑alkyl substituent size determines the chain length of the bio‑alkene output [1].

Biocatalytic alkene output
Reported
Norcoronamic acid→ propene (C₃H₆)
Coronamic acid→ 1-butene (C₄H₈)
Alkyl substituent size dictates chain length
Compound identity critical for propene-specific metabolic engineering
Recombinant microbe co-expressing ACC oxidase; patent literature
Biocatalysis Propene production Metabolic engineering

ACC Malonyltransferase Inhibition for Ethylene Precursor Regulation

Both cis and trans diastereoisomers of 2‑methyl‑ACC act as potent inhibitors of ACC malonyltransferase, the enzyme responsible for converting ACC to the inactive storage form malonyl‑ACC (MACC) in mung bean hypocotyl homogenates [1]. While specific IC₅₀ values were not reported in the primary study, the inhibitory potency was described as comparable to that of D‑phenylalanine, which exhibits a competitive Ki of 1.2 mM with respect to ACC [1].

Malonyltransferase inhibition
Class-level
Reported potent inhibition by 2‑methyl‑ACC diastereoisomers; exact IC₅₀ not provided. Comparable activity inferred relative to D‑phenylalanine (Ki 1.2 mM).
Supports ACC malonylation studies and free ACC pool elevation
Data to verify; class‑level inference from mung bean homogenates
ACC malonylation Ethylene regulation Enzyme inhibition

MeACC: Evidence-Backed Application Scenarios


EFE Mechanism Elucidation with Stereochemical Probes

The identical Km (0.5 mM) between MeACC and ACC, combined with the 9‑fold stereochemical discrimination and the 20% lower Kcat, makes MeACC an ideal probe for dissecting the catalytic mechanism of ethylene‑forming enzyme. Researchers can employ resolved stereoisomers to map active‑site topology and quantify stereoelectronic contributions to catalysis, as demonstrated by ¹³C NMR‑based stereochemical assignment and kinetic isotope effect studies [1][2].

Decoupling Ethylene Signaling and Cyanide Toxicity

Because MeACC is converted to propene (ca. 60‑fold weaker ethylene agonist) while still generating cyanide, it allows plant physiologists to separately assess the contributions of ethylene perception and cyanide‑mediated toxicity to physiological responses such as senescence, abscission, and stress adaptation [1]. This experimental design is impossible with ACC alone, as ACC simultaneously produces both ethylene and cyanide.

Biocatalytic Propene Biosynthesis

Norcoronamic acid is the specified substrate for ACC oxidase‑driven propene production in recombinant microbial chassis. All four diastereoisomers are accepted, and the methyl substituent ensures propene—not 1‑butene (the product of coronamic acid)—is the exclusive bio‑alkene output, enabling renewable propene production from diverse carbon feedstocks [1].

Manipulating ACC Precursor Pools via Malonyltransferase Inhibition

The potent inhibitory activity of MeACC diastereoisomers against ACC malonyltransferase provides a chemical tool to block the irreversible conversion of ACC to MACC, thereby increasing the free ACC pool available for ethylene biosynthesis. This application is valuable for studying the regulatory role of ACC malonylation in plant development and stress responses [1].

Application
Selection Property
Validation Focus
EFE mechanism studies with stereochemical probes
Stereochemically resolved isomers
Active-site topology and catalytic mechanism interpretation
Ethylene signaling / cyanide toxicity dissociation
Propene product divergence
Cyanide toxicity endpoints without ethylene signaling
Biocatalytic propene production
Substrate specificity for propene
Alkene product identity confirmation
ACC malonylation inhibition studies
Malonyltransferase inhibitory activity
Free ACC pool elevation and homeostasis
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